![molecular formula C4H6O2S B121364 3-Sulfolene CAS No. 77-79-2](/img/structure/B121364.png)
3-Sulfolene
Overview
Description
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It is a white, odorless, crystalline solid that is indefinitely storable . It is used as a source of butadiene and is also a solvent used in the petrochemical industry for the extraction of aromatics from hydrocarbon streams .
Synthesis Analysis
An efficient and practical method for a gram-scale synthesis of 3-sulfolenes has been reported. This method uses sodium metabisulfite as a safe, inexpensive, and easy-to-handle sulfur dioxide equivalent . Diversely-substituted 3-sulfolenes can be prepared by reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate .Molecular Structure Analysis
The molecular formula of 3-Sulfolene is C4H6O2S . The 3-Sulfolene molecule contains a total of 13 bonds. There are 7 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, and 1 sulfone .Chemical Reactions Analysis
3-Sulfolene is a key intermediate in the synthesis of sulfolanes, polycyclic heterocycles, and conjugated unsaturated compounds . It reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . It also reacts with maleic anhydride in boiling xylene to cis-4-cyclohexene-1,2-dicarboxylic anhydride .Physical And Chemical Properties Analysis
3-Sulfolene is a white crystalline solid . It has a molecular weight of 118.15 g/mol . It has a melting point of 65-66°C and a density of 1.3 .Scientific Research Applications
Synthesis of Diversely-Substituted 3-Sulfolenes
3-Sulfolenes can be prepared by reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate . This method enables conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .
Source of cisoid Butadiene for Diels-Alder Reactions
3-Sulfolene is a source of cisoid butadiene for Diels-Alder reactions . The Diels-Alder reaction is a cornerstone of organic synthesis, providing a straightforward route to six-membered rings with control over the stereochemistry.
Convenient Source of Sulfur Dioxide
3-Sulfolene is also a convenient source of sulfur dioxide . Sulfur dioxide is a useful reagent in a variety of chemical reactions, but its gaseous nature can make it difficult to handle. 3-Sulfolene provides a solid, bench-stable source of this reagent.
Solvent in Petrochemical Industry
3-Sulfolene is used as a solvent in the petrochemical industry for the extraction of aromatics from hydrocarbon streams . Aromatics are important feedstocks for a variety of chemical products, and their efficient extraction is crucial for the petrochemical industry.
Preparation of Multi-Substituted 1,3-Diene Equivalents
The diverse substitution patterns available to 3-sulfolenes have long made them useful for the preparation of multi-substituted 1,3-diene equivalents . These diene equivalents can be used in a variety of synthetic applications.
Structural Element in Molecules for Biological Applications
More recently, the 3-sulfolene motif itself (or its reduced sulfolane congener) is finding increasing application as a structural element in the creation of molecules for biological applications . This highlights the versatility of 3-sulfolene in both synthetic and biological chemistry.
Safety and Hazards
Future Directions
3-Sulfolene has been used in the isomerization of isoprene rubber . It is also an analytical reagent used in the investigation of the role of adducts in protein supercharging with sulfolane . Future research may explore further applications of 3-Sulfolene in organic synthesis, medicinal chemistry, and materials science .
Mechanism of Action
Target of Action
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the synthesis of butadiene , a crucial compound in the production of synthetic rubber and various polymers.
Mode of Action
3-Sulfolene is formed by the cheletropic reaction between butadiene and sulfur dioxide . This reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene .
Biochemical Pathways
The reaction proceeds at room temperature over the course of days, but at 130 °C, only 30 minutes are required . The protons in the 2- and 5-positions of 3-Sulfolene rapidly exchange with deuterium oxide under alkaline conditions . Sodium cyanide catalyzes this reaction .
Pharmacokinetics
It is known that 3-sulfolene is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents .
Result of Action
The primary result of 3-Sulfolene’s action is the production of butadiene . Butadiene is a crucial compound in the production of synthetic rubber and various polymers. Additionally, 3-Sulfolene can be used to synthesize diversely-substituted 3-sulfolenes .
Action Environment
The action of 3-Sulfolene is influenced by environmental factors such as temperature and pH. For instance, the reaction between butadiene and sulfur dioxide to form 3-Sulfolene proceeds faster at higher temperatures . Additionally, the protons in the 2- and 5-positions of 3-Sulfolene rapidly exchange with deuterium oxide under alkaline conditions .
properties
IUPAC Name |
2,5-dihydrothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Record name | 3-SULFOLENE | |
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DSSTOX Substance ID |
DTXSID6021294 | |
Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
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Molecular Weight |
118.16 g/mol | |
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Physical Description |
3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3-SULFOLENE | |
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Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
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Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Flash Point |
235 °F (NTP, 1992), 113 °C | |
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Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |
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Density |
1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.34 [mmHg] | |
Record name | 3-Sulfolene | |
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Product Name |
3-Sulfolene | |
Color/Form |
CRYSTALS | |
CAS RN |
77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |
Record name | 3-SULFOLENE | |
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Melting Point |
147 to 149 °F (NTP, 1992), 64-65.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-sulfolene?
A1: The molecular formula of 3-sulfolene is C4H6O2S, and its molecular weight is 118.17 g/mol.
Q2: What are the key spectroscopic features of 3-sulfolene?
A2: Spectroscopic data for 3-sulfolene can be found in various research articles. For example, one study utilized NMR to characterize the regiochemistry of Diels-Alder adducts derived from 3-sulfolene. []
Q3: What is the primary synthetic application of 3-sulfolene?
A3: 3-Sulfolene is widely recognized as a valuable precursor for the preparation of substituted 1,3-butadienes. The compound readily undergoes a cheletropic elimination of sulfur dioxide upon heating, generating the corresponding diene. [, , ]
Q4: Can 3-sulfolene participate in Diels-Alder reactions?
A4: Yes, 3-sulfolene itself can act as a diene in Diels-Alder reactions. This allows for the synthesis of various cyclic compounds, including natural products. [, , , , , ]
Q5: What types of substituents can be introduced to the 3-sulfolene core?
A5: A wide range of substituents can be introduced to the 3-sulfolene core through various reactions, including alkylation, acylation, and cross-coupling reactions. This versatility allows for the preparation of diversely functionalized 3-sulfolene derivatives. [, , , , , , , , , , , ]
Q6: Can 3-sulfolene be used as a sulfur dioxide source?
A6: Yes, 3-sulfolene can act as an alternative reagent for sulfur dioxide in specific reactions, such as the deoxygenation of aromatic amine N-oxides and the isomerization of ergosterol and its derivatives. []
Q7: Can 3-sulfolene be used to synthesize heterocyclic compounds?
A7: Yes, 3-sulfolene derivatives have been utilized in the synthesis of various heterocyclic compounds, including thiazoles, pyrroles, furans, and isoxazoles. [, , , , , , , , ]
Q8: What is the role of 3-sulfolene in polymer chemistry?
A8: While 3-sulfolene itself is not readily polymerizable, its isomer, 2-sulfolene, can be copolymerized with certain vinyl compounds, such as acrylonitrile and vinyl acetate. []
Q9: Can 3-sulfolene be used in material science?
A9: Yes, 3-sulfolene has been used to functionalize multi-walled carbon nanotubes (MWCNTs) through the Diels-Alder reaction, demonstrating its potential in material science applications. []
Q10: Has 3-sulfolene shown any biological activity?
A10: Some derivatives of 3-sulfolene have demonstrated plant growth regulatory activity in studies on maize seedlings. []
Q11: Have there been any computational studies on 3-sulfolene?
A11: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been used to study the decomposition reaction of 3-sulfolene within a confined environment. []
Q12: Have there been any SAR studies on 3-sulfolene derivatives?
A12: Studies have explored how different substituents on 3-sulfolene derivatives influence their reactivity and selectivity in reactions like the Diels-Alder reaction, providing insights into structure-activity relationships. [, ]
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